5-[(4-Bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid
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Overview
Description
5-[(4-Bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid is a synthetic organic compound that belongs to the benzofuran class. This compound is characterized by its complex structure, which includes a benzofuran core, a phenyl group, and a carboxylic acid functional group. The presence of a bromobenzyl ether moiety further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid typically involves multiple steps:
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Formation of the Benzofuran Core: : The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.
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Introduction of the Phenyl Group: : The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions, where benzene or its derivatives react with acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
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Bromobenzyl Ether Formation: : The bromobenzyl ether moiety is introduced by reacting the benzofuran derivative with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. This step typically requires refluxing in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The bromine atom in the bromobenzyl ether moiety can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-Bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of benzofuran derivatives with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Benzofuran derivatives have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and organic semiconductors. Its structural features contribute to the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromobenzyl ether moiety can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chlorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid
- 5-[(4-Methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid
- 5-[(4-Nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid
Comparison
Compared to its analogs, 5-[(4-Bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid exhibits unique reactivity due to the presence of the bromine atom. Bromine’s electronegativity and size influence the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can be advantageous in designing molecules with specific biological activities.
Properties
Molecular Formula |
C22H15BrO4 |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C22H15BrO4/c23-16-8-6-14(7-9-16)13-26-17-10-11-19-18(12-17)20(22(24)25)21(27-19)15-4-2-1-3-5-15/h1-12H,13H2,(H,24,25) |
InChI Key |
YAIJXSLQRXOJBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OCC4=CC=C(C=C4)Br)C(=O)O |
Origin of Product |
United States |
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